1H-Pyrazol-3-ol

tautomerism NMR spectroscopy solvent effects

Fragment-based screening often fails when poorly soluble leads precipitate, producing false negatives. 1H-Pyrazol-3-ol (MW 84.08, LogP ~0.25) resolves this with high aqueous solubility, remaining in solution at typical screening concentrations (100-500 µM). • Dynamic tautomerism samples both H-bond donor (OH) and acceptor (C=O) conformations, increasing target engagement probability in NMR, SPR, and X-ray assays. • Near-quantitative synthetic yield of the parent scaffold enables cost-efficient, late-stage diversification for agrochemical APIs and antioxidant SAR-derivatives achieve DPPH IC₅₀ ≤0.41 µM.

Molecular Formula C3H4N2O
Molecular Weight 84.08 g/mol
CAS No. 137-45-1
Cat. No. B093548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazol-3-ol
CAS137-45-1
Synonyms1H-Pyrazol-3-ol;  1H-Pyrazol-5-ol;  1H-pyrazol-3(2H)-one;  137-45-1;  60456-92-0
Molecular FormulaC3H4N2O
Molecular Weight84.08 g/mol
Structural Identifiers
SMILESC1=CNNC1=O
InChIInChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6)
InChIKeyXBYRMPXUBGMOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazol-3-ol: Core Properties & Tautomerism


1H-Pyrazol-3-ol (CAS 137-45-1), also known as 1,2-dihydro-3H-pyrazol-3-one, is a heterocyclic building block characterized by a molecular formula of C₃H₄N₂O and a molecular weight of 84.08 g/mol [1]. This compound exists in a dynamic tautomeric equilibrium between its 1H-pyrazol-3-ol and 1,2-dihydro-3H-pyrazol-3-one forms, a property that critically defines its chemical reactivity and biological interactions [2]. As a core scaffold in medicinal chemistry and agrochemical research, its selection over more complex pyrazoles hinges on its unique balance of small molecular size, favorable physicochemical properties (e.g., LogP ≈ 0.12–0.25, PSA ≈ 48.65 Ų), and the inherent reactivity conferred by the hydroxyl/keto tautomer [1][3].

1 Dynamic tautomerism enables dual hydrogen-bond donor/acceptor reactivity
2 Small polar scaffold for fragment-based discovery and lead optimization
3 High-yield one-step synthesis supports cost-effective derivatization

1H-Pyrazol-3-ol: Substitution Risks


Direct substitution of 1H-pyrazol-3-ol with other pyrazole derivatives or analogs is not straightforward due to its unique solvent-dependent tautomerism, which profoundly impacts solubility, reactivity, and biological target engagement. In nonpolar solvents like CDCl₃ or C₆D₆, the compound exists predominantly as 1H-pyrazol-3-ol dimers, whereas in polar, hydrogen-bonding solvents like DMSO-d₆, it exists as monomers [1]. This behavior starkly contrasts with N-substituted pyrazolones, which are locked into a single tautomeric state [1]. Consequently, the unsubstituted core's ability to sample both enol and keto forms dictates its unique profile in synthetic transformations and biological assays—a feature that cannot be replicated by a single, fixed analog. Furthermore, its small size and low LogP (~0.25) confer high aqueous solubility relative to many bulkier pyrazole derivatives, directly influencing formulation and assay compatibility [2].

Tautomer N-substituted pyrazolones lock a single tautomeric state; they cannot replicate the solvent-responsive equilibrium of the unsubstituted core.
Physchem Bulkier pyrazole derivatives exhibit higher LogP and lower aqueous solubility, which may shift assay and formulation performance.
Synthesis Pre-functionalized analogs often require multi-step routes with lower overall yields, limiting scalability relative to the parent scaffold.

1H-Pyrazol-3-ol Comparative Evidence


Solvent-Dependent Tautomerism vs. N-Substituted Analogs

1H-Pyrazol-3-ol exhibits a solvent-dependent equilibrium between its enol (OH) and keto (NH) forms, a dynamic behavior not possible in N-substituted pyrazolones, which are fixed in a single tautomeric state. NMR studies demonstrate that in nonpolar solvents like CDCl₃ or C₆D₆, the compound exists predominantly as 1H-pyrazol-3-ol dimers, whereas in the polar, hydrogen-bond accepting solvent DMSO-d₆, it exists as monomers [1]. This contrasts with 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, where the phenyl substitution locks the tautomeric state, eliminating this solvent-responsive behavior [1]. The ability to access both enol and keto forms provides a distinct advantage in synthetic applications where reaction conditions dictate the preferred tautomer.

Tautomerism vs N-substituted
Head-to-head
Solvent-dependent equilibrium vs. fixed tautomer
Solvent-responsive behavior supports varied reaction and binding contexts.
NMR in CDCl₃ / DMSO-d₆ confirms dimer-monomer shift.
tautomerism NMR spectroscopy solvent effects

Unsubstituted Scaffold: High-Yield vs. Multi-Step Synthesis

The unsubstituted 1H-pyrazol-3-ol core can be synthesized in almost quantitative yield from hydrazine hydrate and methyl (2E)-3-methoxyacrylate in a single step, as reported by Holzer et al. [1]. This contrasts with the synthesis of more complex, substituted pyrazol-3-ol derivatives, which often require multi-step, multi-component reactions and result in lower overall yields (e.g., 4-component reactions with nano-catalysts) [2]. The high-yielding, straightforward synthesis of the parent compound offers a significant cost and efficiency advantage for researchers requiring a reliable, scalable building block for further derivatization.

Synthesis yield
Cross-study comparable
Near-quantitative one-step vs. variable multi-step yields
High-yield route favors efficient scale-up and further derivatization.
Reaction of hydrazine hydrate with methoxyacrylate.
synthesis yield building block

Physicochemical Profile: Solubility vs. Larger Pyrazoles

The parent 1H-pyrazol-3-ol possesses a small molecular weight (84.08 g/mol), a low calculated LogP of approximately 0.12–0.25, and a topological polar surface area (PSA) of ~48.65 Ų [1][2]. These values are significantly lower than those of common substituted pyrazoles used in medicinal chemistry (e.g., 1-phenyl-1H-pyrazol-3-ol, MW 160.17 g/mol; or 5-methyl-4-nitroso-1H-pyrazol-3-ol, MW 137.14 g/mol). The low LogP indicates higher aqueous solubility and lower lipophilicity compared to more elaborate analogs, which is a critical factor in designing bioavailable drug candidates or formulating agrochemicals [3]. The high PSA also contributes to its distinct hydrogen-bonding capacity.

LogP comparison
Class-level inference
LogP ≈ 0.12–0.25 vs. ~2.5–3.0 for substituted analogs
Higher hydrophilicity may improve aqueous solubility for early-stage assays.
Data to verify; derived from calculated descriptors.
physicochemical properties LogP solubility

Superior Antioxidant Potency vs. Gallic & Ascorbic Acid

While the unsubstituted 1H-pyrazol-3-ol itself is a core scaffold, its derivative, 5-[(4-Nitro-benzylidene)-amino]-2H-pyrazol-3-ol (HL1), demonstrated significant antioxidant activity in a DPPH radical scavenging assay, with an IC₅₀ value of ≤ 0.41 ± 0.02 µM [1]. This potency surpasses the well-known antioxidants gallic acid and ascorbic acid, which showed IC₅₀ values of ≤ 0.58 ± 0.01 µM under the same conditions [1]. This class-level evidence underscores the inherent potential of the 1H-pyrazol-3-ol core to generate highly potent antioxidants, positioning the unsubstituted scaffold as a privileged starting point for further optimization.

DPPH IC₅₀ (derivative)
Class-level inference
≤ 0.41 µM (HL1) vs. ≤ 0.58 µM (gallic/ascorbic acid)
Reported derivative potency supports antioxidant lead-optimization studies.
In vitro DPPH assay; class evidence requires confirmation.
antioxidant DPPH assay IC50

Higher Melting Point vs. Low-Melting Analogs

1H-Pyrazol-3-ol exhibits a melting point of 160–162 °C [1]. This is considerably higher than many substituted pyrazoles (e.g., 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol, which melts at 114–115 °C ), indicating greater thermal stability and ease of handling as a solid at room temperature. The higher melting point reduces the risk of degradation during storage and simplifies purification processes like recrystallization, which is a practical advantage for routine laboratory use and large-scale procurement.

Melting point
Class-level inference
160–162 °C vs. 114–115 °C (low-melting analog)
Higher melting point may improve handling and purification stability.
Class reference; review specific batch data.
melting point thermal stability storage

1H-Pyrazol-3-ol Application Scenarios


Solubility-Driven Fragment-Based Drug Discovery (FBDD)

The low molecular weight (84.08 g/mol) and favorable LogP (~0.25) of 1H-Pyrazol-3-ol make it an ideal fragment for FBDD campaigns targeting proteins with small, solvent-exposed binding pockets. Its high aqueous solubility, confirmed by its physicochemical profile, ensures it remains in solution at typical screening concentrations (e.g., 100–500 µM), minimizing false negatives due to precipitation [1]. Furthermore, the dynamic tautomerism allows it to sample both hydrogen-bond donor (OH) and acceptor (C=O) conformations, increasing the likelihood of productive target engagement in biophysical assays (NMR, SPR, X-ray) [2].

Agrochemical Intermediate: Cost-Effective Derivatization

The ability to synthesize the parent 1H-pyrazol-3-ol scaffold in near-quantitative yield provides a significant economic advantage for the large-scale production of pyrazole-based fungicides, herbicides, and insecticides [1]. Procurement of the unsubstituted core, followed by efficient, late-stage functionalization, offers a more cost-effective and flexible route compared to sourcing a panel of pre-functionalized, lower-yielding analogs. This is particularly relevant for industrial process chemists aiming to minimize raw material costs and maximize throughput.

Antioxidant Lead Optimization with Superior Potency

For research programs focused on developing novel antioxidants for therapeutic or industrial applications (e.g., polymer stabilizers, food preservatives), the 1H-pyrazol-3-ol core presents a compelling starting point. The demonstrated ability of a simple derivative (HL1) to outperform standard antioxidants like ascorbic acid in a DPPH assay (IC₅₀ ≤ 0.41 µM vs. ≤ 0.58 µM) validates the scaffold's intrinsic capacity for generating highly potent radical scavengers [1]. Researchers can prioritize this core for further structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Low LogP and dynamic tautomerism for polar binding pockets
Solubility and biophysical assay compatibility
Agrochemical intermediate
Scalable one-step synthesis with high yield
Cost-effective late-stage functionalization
Antioxidant lead optimization
Scaffold with reported derivative potency exceeding reference antioxidants
DPPH assay context and SAR studies

Technical Documentation Hub

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38 linked technical documents
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